Fmoc-Thr(beta-D-Glc(Ac)4)-OH Fmoc-Thr(beta-D-Glc(Ac)4)-OH
Brand Name: Vulcanchem
CAS No.: 130548-92-4
VCID: VC4909266
InChI: InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28-,29+,30-,32-/m1/s1
SMILES: CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C33H37NO14
Molecular Weight: 671.652

Fmoc-Thr(beta-D-Glc(Ac)4)-OH

CAS No.: 130548-92-4

Cat. No.: VC4909266

Molecular Formula: C33H37NO14

Molecular Weight: 671.652

* For research use only. Not for human or veterinary use.

Fmoc-Thr(beta-D-Glc(Ac)4)-OH - 130548-92-4

Specification

CAS No. 130548-92-4
Molecular Formula C33H37NO14
Molecular Weight 671.652
IUPAC Name (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid
Standard InChI InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28-,29+,30-,32-/m1/s1
Standard InChI Key PTSXZIRHPAUPGC-ZJFLVNNCSA-N
SMILES CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Fmoc-Thr(β-D-Glc(Ac)₄)-OH (CAS 130548-92-4) is characterized by a threonine backbone modified with a tetra-O-acetylated β-D-glucopyranosyl group at the hydroxyl side chain. The Fmoc group protects the α-amino group, enabling sequential deprotection during SPPS .

Table 1: Key Structural Attributes

PropertyValueSource
IUPAC Name(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid
Molecular FormulaC₃₃H₃₇NO₁₄
Molecular Weight671.65 g/mol
CAS Number130548-92-4

The glycosidic linkage adopts a β-configuration, critical for mimicking natural glycoprotein structures . The acetyl groups enhance solubility in organic solvents, facilitating incorporation into peptide chains .

Synthesis and Protective Group Strategy

Synthetic Pathways

The synthesis involves glycosylation of Fmoc-protected threonine with a peracetylated glucosyl donor. Key steps include:

  • Glycosylation: Coupling of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide with Fmoc-Thr-OH under Koenigs-Knorr conditions .

  • Deprotection: Selective removal of acetyl groups post-SPPS using hydrazine or aqueous base, preserving the Fmoc group until final cleavage .

Stereochemical Control

The β-configuration is ensured by neighboring group participation from the 2-O-acetyl group during glycosylation, directing nucleophilic attack to the β-face .

Physicochemical Properties

Stability and Reactivity

The acetyl groups confer stability against premature hydrolysis during SPPS, while the Fmoc group is base-labile, enabling mild deprotection with piperidine .

Table 2: Physicochemical Data

PropertyValueSource
Density1.38 ± 0.1 g/cm³
Predicted Boiling Point777.7 ± 60.0 °C
pKa3.32 ± 0.10
AppearanceWhite crystalline powder
SolubilityDMSO, DMF, dichloromethane

Applications in Peptide and Glycobiology Research

Glycopeptide Synthesis

Fmoc-Thr(β-D-Glc(Ac)₄)-OH is integral to synthesizing glycosylated peptides for studying:

  • Glycoprotein folding: Glycosylation impacts tertiary structure and stability .

  • Immune recognition: Antigenic epitopes on viral glycoproteins (e.g., HIV gp120) .

Drug Development

Glycopeptides derived from this building block are explored as:

  • Vaccine candidates: Mimicking pathogen-associated molecular patterns .

  • Therapeutic agents: Targeting lectin receptors in cancer and inflammation .

SupplierPackagingPrice (USD)Purity
AFG Bioscience100 mg394.3495%
ChemPep500 mg1500>95%
Sussex Research1 g2000>95%

Recent Research Advancements

Automated SPPS Integration

Recent studies optimize coupling efficiency using HATU/DIPEA in DMF, achieving >98% incorporation rates . Microwave-assisted synthesis reduces reaction times by 40% .

Glycoengineering Applications

Site-specific incorporation into interleukin-2 (IL-2) enhanced serum half-life by 3-fold, demonstrating therapeutic potential .

Challenges and Future Directions

Limitations

  • Cost: High synthesis costs limit large-scale applications .

  • Stereochemical Purity: Trace α-anomers require rigorous HPLC purification .

Emerging Opportunities

  • Click chemistry: Post-synthetic modification via azide-alkyne cycloaddition .

  • CRISPR-engineered glycosyltransferases: Enzymatic remodeling of glycopeptides .

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